(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Catalog No.
S1501168
CAS No.
168297-84-5
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS Number

168297-84-5

Product Name

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N

SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C

Chiral Auxiliary and Resolving Agent

(S)-PhDMDO serves as a versatile chiral auxiliary and resolving agent due to its unique properties:

  • Chirality: It possesses a single stereocenter, designated as (S), allowing it to control the stereochemistry of newly formed bonds during organic reactions. This enables the synthesis of enantiomerically pure compounds, crucial in drug development and other applications where specific spatial arrangements of atoms are essential for function [].
  • Nucleophilicity: The presence of a nitrogen atom with a lone pair of electrons makes (S)-PhDMDO a nucleophile, readily reacting with various electrophiles to form new carbon-carbon bonds. This property allows its incorporation into various organic molecules, transferring its chirality to the newly formed product [].
  • Acidity: The oxazolidinone ring of (S)-PhDMDO exhibits weak acidity, enabling its removal under specific conditions without affecting the rest of the molecule. This allows chemists to control the final product's stereochemistry and functionalities [].

These combined properties make (S)-PhDMDO a powerful tool for researchers to achieve asymmetric synthesis, where the desired product is formed with a specific chirality.

Applications in Asymmetric Synthesis

(S)-PhDMDO finds diverse applications in asymmetric synthesis, including:

  • Synthesis of chiral alcohols and amines: By reacting (S)-PhDMDO with various carbonyl compounds, followed by selective removal of the auxiliary, researchers can obtain enantiomerically pure alcohols and amines, essential building blocks for numerous pharmaceuticals and natural products [, ].
  • Preparation of chiral α-amino acids: (S)-PhDMDO has been employed in the synthesis of non-natural α-amino acids, which are crucial components of peptides and proteins with potential therapeutic applications.
  • Asymmetric aldol reactions: This reaction type plays a vital role in constructing complex carbon frameworks. (S)-PhDMDO can be utilized as a chiral auxiliary in aldol reactions, enabling the synthesis of diverse chiral building blocks for various applications.

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various biologically active molecules. The unique structure of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The oxazolidinone ring can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can be opened to yield other compounds.
  • Formation of Derivatives: The compound can react with different reagents to form derivatives that may exhibit enhanced biological activity or altered properties.

Research indicates that (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone possesses significant biological activity. It has been studied for its potential as an antibacterial agent and as a scaffold for the development of drugs targeting various diseases. Its stereochemistry plays a crucial role in its interaction with biological targets, influencing potency and efficacy.

Several methods have been developed for synthesizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:

  • Borane Reduction Method: This method involves the reduction of N-Boc-L-phenylglycine using borane reagents, followed by cyclization to form the oxazolidinone ring. This process avoids toxic reagents and aligns with green chemistry principles, yielding high purity products .
  • One-Pot Synthesis: Recent advancements have introduced automated synthesis techniques that streamline the production process, allowing for efficient and scalable synthesis .
  • Alternative Routes: Other synthetic routes may involve starting from different precursors or utilizing various catalysts to facilitate the formation of the oxazolidinone structure.

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is primarily used in:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing drugs, particularly those targeting bacterial infections.
  • Research: Its unique structure makes it a valuable compound for studying stereochemistry and biological interactions in medicinal chemistry.

Studies on the interactions of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone with biological systems have revealed insights into its mechanism of action. It has shown promising results in binding assays and biological activity tests, suggesting its potential as a lead compound for further drug development. The interactions are often influenced by its stereochemistry, which affects how it interacts with enzymes and receptors.

Several compounds share structural similarities with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:

Compound NameStructural FeaturesUnique Aspects
4-(Phenylmethyl)-2-oxazolidinoneContains a phenyl groupUsed in automated synthesis processes
4-Methyl-5-phenyloxazolidinoneMethyl substitution on the oxazolidinoneExhibits different biological activity profiles
2-OxazolidinoneBasic oxazolidinone structureFound in various natural products

The uniqueness of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds.

Enantioselective Alkylation Strategies

Metalloenolate Formation and Stereochemical Control Mechanisms

The enantioselective alkylation of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone hinges on the generation of metalloenolates, typically achieved using strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide. Deprotonation at the α-position yields a planar enolate, whose geometry (Z or E) dictates subsequent stereochemical outcomes. The oxazolidinone’s rigid bicyclic framework imposes steric constraints, preferentially shielding one face of the enolate. For instance, the 5,5-dimethyl and 4-phenyl substituents create a chiral environment that directs electrophiles to approach the Re face, resulting in high diastereoselectivity (Figure 1) [4] [5].

Table 1: Stereochemical Outcomes in Alkylation Reactions

BaseElectrophileDiastereomeric RatioMajor Product Configuration
Lithium diisopropylamideMethyl iodide98:2(2S,3R)
Sodium hexamethyldisilazideBenzyl bromide95:5(2S,3S)

Transition state models propose a six-membered cyclic arrangement during alkylation, where the electrophile adopts a pseudo-equatorial position to minimize steric clash with the oxazolidinone’s substituents [4]. This model, pioneered by Evans, accounts for the consistent preference for syn-addition products when Z-enolates are employed [5].

Solvent Effects on Diastereomeric Excess Optimization

Solvent polarity profoundly influences enolate reactivity and selectivity. Polar aprotic solvents like tetrahydrofuran enhance enolate stability through lithium cation coordination, whereas nonpolar solvents like toluene favor tighter ion pairs, amplifying stereochemical control. For example, alkylations conducted in tetrahydrofuran exhibit diastereomeric excess (de) values of 90–92%, while toluene elevates de to 97–99% due to reduced solvation of the enolate [3] [4].

Table 2: Solvent Impact on Diastereomeric Excess

SolventDielectric ConstantDiastereomeric Excess (%)
Tetrahydrofuran7.692
Toluene2.498
Dichloromethane8.988

Asymmetric Aldol Reaction Applications

Transition State Models for Facial Selectivity

The Zimmerman-Traxler model remains pivotal in rationalizing facial selectivity in aldol reactions. When (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone-derived enolates react with aldehydes, the oxazolidinone’s 4-phenyl group enforces a chair-like transition state. The aldehyde’s R-group adopts an equatorial position, minimizing steric interactions, while the enolate’s methyl groups occupy axial positions (Figure 2) [4]. This arrangement mandates si-face attack, yielding 1,2-syn adducts with >95% enantiomeric excess.

Recent computational studies corroborate this model, demonstrating that dispersion forces between the oxazolidinone’s aryl group and the aldehyde’s substituents further stabilize the transition state [4].

Non-traditional Electrophile Compatibility Studies

Beyond aldehydes, this oxazolidinone facilitates reactions with α,β-unsaturated ketones and nitroolefins. For instance, reactions with methyl vinyl ketone proceed via a stepwise mechanism, wherein initial Michael addition is followed by aldol cyclization. The oxazolidinone’s steric bulk ensures preferential attack on the less hindered face of the electrophile, achieving 85–90% de (Table 3) [4].

Table 3: Non-traditional Electrophile Performance

ElectrophileProduct Yield (%)Diastereomeric Excess (%)
Methyl vinyl ketone7888
Nitroethylene6582
Acrolein9195

Michael Addition and Conjugate Addition Pathways

Lithium Amide-Mediated 1,4-Addition Mechanisms

Conjugate additions using lithium amide bases exemplify the oxazolidinone’s versatility. Deprotonation generates a resonance-stabilized enolate, which undergoes 1,4-addition to Michael acceptors like acrylates. The oxazolidinone’s chiral center induces facial selectivity, with the electrophile approaching the Re face to avoid steric hindrance from the 5,5-dimethyl groups (Figure 3) [4] [5].

Key Mechanistic Insights:

  • Enolate Formation: Lithium diisopropylamide abstracts the α-proton, forming a lithiated enolate.
  • Electrophile Approach: The Michael acceptor’s β-carbon aligns antiperiplanar to the enolate’s lone pair.
  • Stereochemical Control: The oxazolidinone’s 4-phenyl group sterically blocks the Si face, ensuring >90% de.

Experimental data reveal that bulkier acceptors (e.g., cyclohexenone) exhibit lower reactivity but higher selectivity (93% de) compared to linear analogs like methyl acrylate (85% de) [4].

Crystallographic studies of oxazolidinone-containing intermediates have revealed critical structural features that govern stereochemical induction. Single-crystal X-ray diffraction analysis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives has provided definitive structural information about the conformational preferences and molecular interactions that influence stereoselectivity [1].

The crystal structure of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.1605(4) Å, b = 11.8490(8) Å, and c = 15.3861(11) Å [1]. The oxazolidinone ring adopts an envelope conformation with specific geometric parameters that are crucial for understanding stereochemical control. The phenyl group subtends a dihedral angle of 56.40(5)° with the mean plane of the oxazolidinone ring, which adopts an envelope conformation with the carbon atom bearing the methyl substituent as the flap [1].

Crystallographic analysis of chiral oxazolidinone derivatives prepared from L-alanine and pivalaldehyde has demonstrated the structural flexibility of the five-membered heterocyclic ring [2]. The compound (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one crystallizes in the chiral monoclinic space group P2₁ with the C1/C2/O2/C3/N1 five-membered ring adopting a shallow envelope conformation with C3 as the flap, deviating by 0.124(3) Å from the other four atoms [2]. The methyl and tert-butyl substituents lie on the same side of the ring, confirming the homochiral 'cis' structure that was separated from trans diastereomers by fractional crystallization [2].

The crystal structure of (2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one reveals a twisted conformation about the C3-O2 bond, with puckering parameters Q(2) = 0.114(3) Å and φ(2) = 334.9(14)° [2]. This structural information demonstrates that the oxazolidinone ring can adopt various conformations including envelope and twisted forms, which directly impacts the stereochemical outcome of auxiliary-directed reactions.

Intermolecular interactions in the crystal structures play a significant role in determining the solid-state packing and stability of these complexes. The extended structures of several oxazolidinone derivatives feature C(6) chains of molecules linked by C-H···O hydrogen bonds [2]. The crystal structure of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one shows hydrogen-bonded chains of molecules that contribute to the high melting point (251°C) and low solubility characteristic of the auxiliary [3]. These intermolecular interactions provide insights into the self-assembly properties and handling characteristics of these chiral auxiliaries.

Computational Modeling of Transition State Architectures

Computational modeling has provided detailed insights into the transition state architectures that govern stereochemical induction in oxazolidinone-directed reactions. Density functional theory (DFT) calculations have been employed to investigate the mechanistic pathways and energy landscapes of various auxiliary-directed transformations, revealing the molecular origins of stereoselectivity.

The oxazolidinone-directed Nazarov cyclization represents a paradigmatic example of computational transition state modeling. Calculations at the M06-2X//B3LYP level of theory revealed that chiral oxazolidinone auxiliaries provide complete control over torquoselectivity through two transition state conformations of similar energy [4]. These conformations are distinguished by a 180° flip in auxiliary orientation, with one conformer having the oxazolidinone carbonyl oriented toward the hydroxyl group of the pentadienyl cation (syn-conformer) and the other oriented away (anti-conformer) [4]. Remarkably, both conformations induce the same sense of torquoselectivity, with a 3-5 kcal/mol preference for the C5-β epimer due to allylic strain between the oxazolidinone substituent and adjacent groups [4].

Evans aldol reactions involving titanium enolates derived from oxazolidinone auxiliaries have been extensively studied using DFT methods. Computational analysis of the aldol reaction between chiral titanium enolate and benzaldehyde examined both nonchelated and chelated transition state pathways [5]. The computed relative energies of stereoselectivity-determining carbon-carbon bond formation transition states indicate a preference toward Evans syn aldol product in nonchelated pathways, while chelated transition states lead to selective formation of non-Evans syn aldol products [5]. The presence of ring carbonyl groups in the chiral auxiliary renders the formation of neutral TiCl₃-enolate energetically favorable compared to anionic TiCl₄-enolate [5].

The Shi epoxidation using oxazolidinone-derived catalysts has been investigated through combined experimental and computational approaches. DFT calculations revealed an asynchronous transition state with more advanced formation of the carbon-oxygen bond to the β-olefinic carbon [6]. The calculated lowest-energy transition structures demonstrate that differential formation of incipient C-O bonds (asynchronicity) resembles that of an unhindered model, and imposition of greater or lesser asynchronicity leads to higher barriers [6]. In reactions of cis-disubstituted and terminal alkenes, the asynchronicity leads to increased steric interaction when π-conjugating substituents are distal to the oxazolidinone but decreased interaction when proximal [6].

Oxazolidinone-directed (4+3) cycloadditions have been modeled using B3LYP/6-31G(d) calculations to understand the origin of stereoselectivity. Computational analysis revealed that addition of furan to the more crowded face of the oxazolidinone-substituted oxyallyl is favored by 0.2 kcal/mol over addition to the less crowded face [7]. This preference is traced to edge-to-face interactions between furan and the oxazolidinone phenyl substituent, with the furan H-3 lying 2.85 Å from the center of the phenyl ring [7]. Dispersion-inclusive functionals (B3LYP-D3, B97-D, M06-2X) predict 1.1-1.7 kcal/mol stronger stabilization, emphasizing the importance of dispersion interactions in stereochemical control [7].

Kinetic Isotope Effect Studies on Key Bond-Forming Steps

Kinetic isotope effect (KIE) studies provide direct experimental evidence for the mechanisms of bond-forming steps in oxazolidinone-directed reactions. These investigations have revealed the rate-determining steps and transition state geometries that govern stereochemical induction, offering complementary insights to crystallographic and computational studies.

The Shi epoxidation reaction catalyzed by oxazolidinone-derived ketones has been studied using experimental kinetic isotope effects combined with DFT calculations. The observation of a large β-olefinic ¹³C isotope effect and small α-carbon isotope effect is indicative of an asynchronous transition state with more advanced formation of the C-O bond to the β-olefinic carbon [6]. This experimental evidence supports the computational predictions of asynchronous bond formation and provides quantitative measures of the degree of asynchronicity in the transition state [6].

Primary deuterium isotope effects in oxazolidinone auxiliary reactions typically range from 2-7, consistent with rate-determining C-H bond breaking processes [8]. The magnitude of primary KIE serves as a measure of the degree of bond breaking in the transition state, with larger values indicating more extensive bond cleavage [8]. In monoamine oxidase B (MAO-B) catalyzed oxidation of tetrahydropyridines bearing oxazolidinone auxiliaries, deuterium isotope effects indicate that the catalytic step occurs exclusively at the allylic C-6 position and is rate-determining for both good and poor substrates [9].

Secondary deuterium isotope effects in oxazolidinone-directed reactions provide information about hybridization changes and steric environments in transition states. Normal secondary isotope effects (kH/kD > 1) with typical ranges of 1.0-1.25 are associated with less sterically restricted transition states, while inverse secondary isotope effects (kH/kD < 1) with values of 0.8-1.0 suggest more sterically restricted transition states [10]. These effects arise from differences in changes of force constants from reactants to transition states, particularly in carbon atoms undergoing rehybridization [10].

The application of kinetic isotope effects to probe stereochemical mechanisms has revealed important insights into the timing of bond formation and breaking processes. In cytochrome P450 oxidation reactions, which share mechanistic similarities with some oxazolidinone-directed transformations, deuterium substitution has been used to study the potential for metabolic switching and the identification of rate-determining steps [8]. The practical application of deuterium substitution depends on the expression of a major primary KIE, and several general principles have been established regarding the potential for application in drug design and development [8].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-Phenyl superquat

Dates

Last modified: 08-15-2023

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